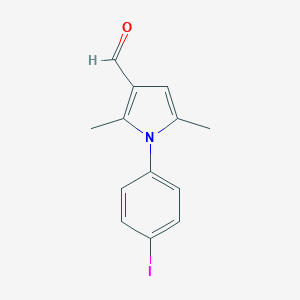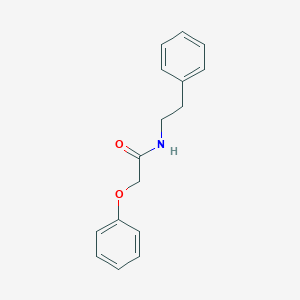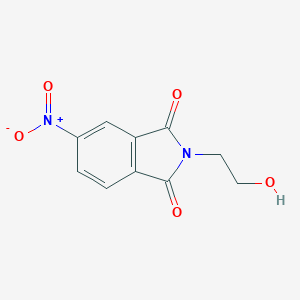
N-(2-Hydroxyethyl)-4-nitrophthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-4-nitrophthalimide, also known as HENPI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is widely used in the synthesis of various organic compounds and has been studied for its potential pharmacological properties.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-4-nitrophthalimide has been extensively studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Hydroxyethyl)-4-nitrophthalimide in lab experiments is its versatility. It can be used in a range of applications, from drug development to catalysis. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of using N-(2-Hydroxyethyl)-4-nitrophthalimide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-Hydroxyethyl)-4-nitrophthalimide. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide and its potential as a fluorescent probe and catalyst. Finally, more studies are needed to determine the safety and toxicity of N-(2-Hydroxyethyl)-4-nitrophthalimide in vivo, which may inform its potential use in clinical applications.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-4-nitrophthalimide is a versatile chemical compound that has a range of scientific research applications. Its potential pharmacological properties, as well as its use as a fluorescent probe and catalyst, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
N-(2-Hydroxyethyl)-4-nitrophthalimide can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with ethylene glycol, followed by nitration with nitric acid. The resulting product is then purified using column chromatography, yielding N-(2-Hydroxyethyl)-4-nitrophthalimide as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of pure N-(2-Hydroxyethyl)-4-nitrophthalimide, making it a reliable source for research purposes.
Propiedades
Número CAS |
55080-96-1 |
|---|---|
Nombre del producto |
N-(2-Hydroxyethyl)-4-nitrophthalimide |
Fórmula molecular |
C10H8N2O5 |
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
Clave InChI |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



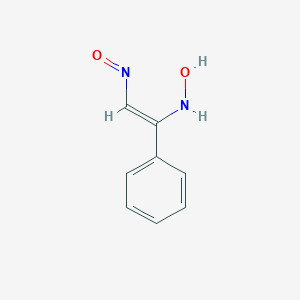
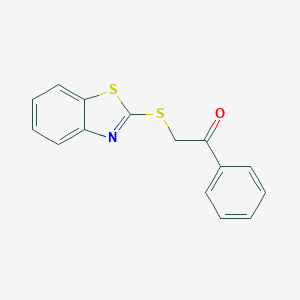
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
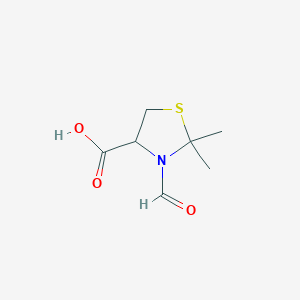
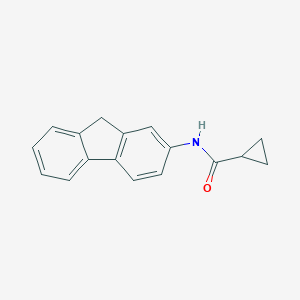
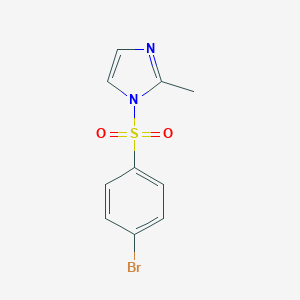
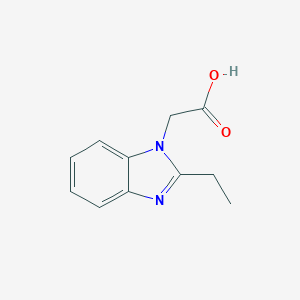
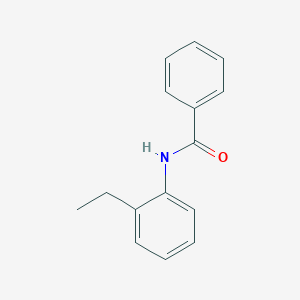
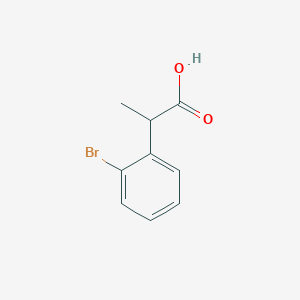
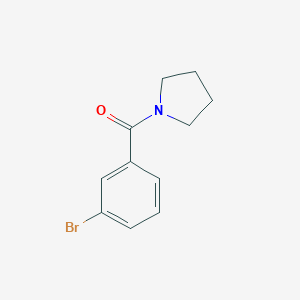
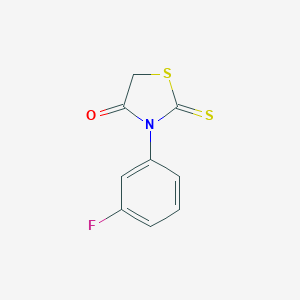
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
